molecular formula C23H27N3O4S B2512976 N-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide CAS No. 1286725-02-7

N-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide

Cat. No.: B2512976
CAS No.: 1286725-02-7
M. Wt: 441.55
InChI Key: GJFPEQYQHXFTKS-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a benzothiazole moiety, and a dimethoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The piperidine ring can be synthesized through a cyclization reaction, while the benzothiazole moiety is often prepared via a condensation reaction involving o-aminothiophenol and a suitable aldehyde. The final step involves coupling these components under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using continuous flow reactors to maintain precise control over temperature and reaction time, as well as employing purification techniques like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide
  • N-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate
  • N-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carbamate

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which may confer unique binding properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-15-5-4-6-20-21(15)25-23(31-20)30-17-9-11-26(12-10-17)22(27)24-14-16-7-8-18(28-2)19(13-16)29-3/h4-8,13,17H,9-12,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFPEQYQHXFTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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